![molecular formula C12H15NO2 B13817126 [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the piperidine ring and a phenylmethanone group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the third carbon of the piperidine ring through selective hydroxylation reactions.
Attachment of the Phenylmethanone Group: The phenylmethanone group is attached to the nitrogen atom of the piperidine ring through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: The phenylmethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle but differ in the ring size and functional groups attached.
Piperidine Derivatives: Other piperidine derivatives may have different substituents at various positions on the ring, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the hydroxyl group at the third carbon and the phenylmethanone group attached to the nitrogen atom
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of more complex molecules and a subject of interest in various fields of study.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 |
Clé InChI |
OAWOPHHIXXHCOX-LLVKDONJSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)O |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


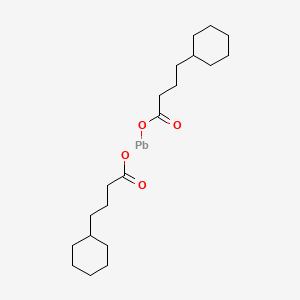


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
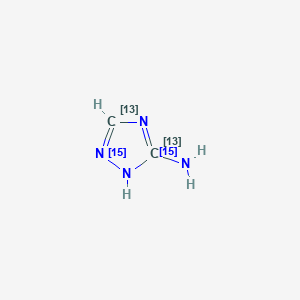
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)

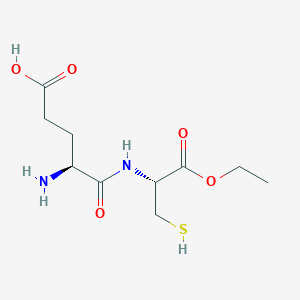
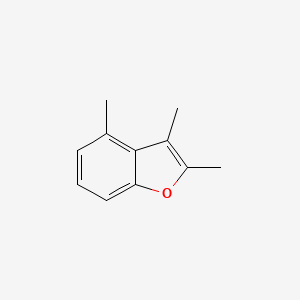
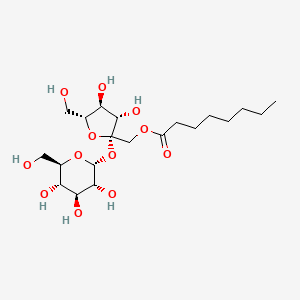
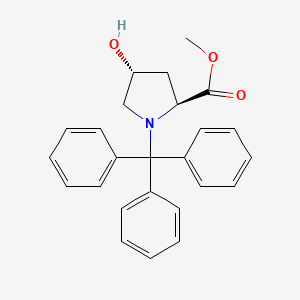

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
